molecular formula C18H13N5OS2 B4622024 2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide

2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide

Cat. No. B4622024
M. Wt: 379.5 g/mol
InChI Key: GNSPUMPBYJIQBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide" involves multi-step synthetic routes that include alkylation and aminolysis reactions. One study details the synthesis of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments through alkylation of potassium salts and aminolysis with N,N’-carbonyldiimidazole (Kovalenko et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds within this category is typically confirmed using spectroscopic techniques such as IR, 1H NMR, MS, and EI-MS analysis. These methods ensure the accurate identification of the synthesized molecules and their structural integrity (Kovalenko et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving thiadiazole derivatives often result in compounds with significant cytotoxicity, showcasing their potential for anticancer activity. The structure-activity relationship (SAR) analysis is crucial for understanding the interaction between chemical structure and biological activity (Kovalenko et al., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of heterocyclic compounds incorporating a thiadiazole moiety demonstrates significant applications in the field of chemistry, particularly in the creation of insecticidal agents against the cotton leafworm, Spodoptera littoralis. This process utilizes 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, highlighting the compound's versatility in chemical synthesis (Fadda et al., 2017).

Pharmacological Evaluation

In pharmacology, research into BPTES analogs, which include thiadiazole derivatives, has identified potent inhibitors of kidney-type glutaminase (GLS), offering insights into the therapeutic potential of GLS inhibition. This work emphasizes the compound's role in identifying more potent GLS inhibitors with improved drug-like properties (Shukla et al., 2012).

Anticancer Activity

The compound's utility extends into oncology, where substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments exhibit significant anticancer activity. These compounds have shown promising results against colon cancer, melanoma, and ovarian cancer cell lines, suggesting a potent avenue for anticancer drug development (Kovalenko et al., 2012).

Antimicrobial and Antitumor Evaluation

The synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles have revealed compounds with promising cytotoxicity and antioxidant activities. This research supports the exploration of thiadiazole derivatives for potential antimicrobial and antitumor applications, underscoring the versatility and therapeutic promise of these compounds (Hamama et al., 2013).

properties

IUPAC Name

2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-quinolin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS2/c24-16(21-15-7-9-20-14-6-2-1-5-13(14)15)11-25-18-23-22-17(26-18)12-4-3-8-19-10-12/h1-10H,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSPUMPBYJIQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)CSC3=NN=C(S3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide
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2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide
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2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide
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2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide

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